3-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4,6-dimethyl-1H-pyridin-2-one
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Overview
Description
3-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4,6-dimethyl-1H-pyridin-2-one is a heterocyclic compound that contains both pyrimidine and pyridinone moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4,6-dimethyl-1H-pyridin-2-one typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2,4,6-trimethylpyridine, the trifluoromethyl group is introduced via a nucleophilic substitution reaction.
Cyclization: The final step involves cyclization to form the pyridinone ring, which can be facilitated by using a strong acid or base under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4,6-dimethyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
3-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4,6-dimethyl-1H-pyridin-2-one has diverse applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with anticancer, antiviral, and antibacterial properties.
Agrochemicals: The compound is explored for its potential as a pesticide or herbicide due to its stability and biological activity.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4,6-dimethyl-1H-pyridin-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidin-4-one: Shares the pyrimidine core but lacks the trifluoromethyl and pyridinone groups.
4,6-dimethylpyridin-2-one: Contains the pyridinone ring but lacks the pyrimidine moiety.
Uniqueness
3-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4,6-dimethyl-1H-pyridin-2-one is unique due to the combination of the trifluoromethyl group and the fused pyrimidine-pyridinone structure, which enhances its chemical stability and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H11F3N4O |
---|---|
Molecular Weight |
284.24 g/mol |
IUPAC Name |
3-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H11F3N4O/c1-5-3-6(2)17-10(20)9(5)7-4-8(12(13,14)15)19-11(16)18-7/h3-4H,1-2H3,(H,17,20)(H2,16,18,19) |
InChI Key |
DFAQHUQJXXCDFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C2=CC(=NC(=N2)N)C(F)(F)F)C |
Origin of Product |
United States |
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